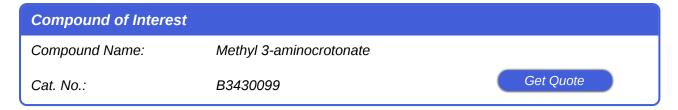


Methyl 3-Aminocrotonate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

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Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminocrotonate (M3A), also known as methyl 3-amino-2-butenoate, is a highly versatile and economically significant enamine building block in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β -unsaturated ester moiety, makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with pronounced pharmacological activity.[1][2] This guide provides an in-depth overview of its properties, synthesis, and core applications, complete with experimental protocols and mechanistic diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

Methyl 3-aminocrotonate is typically an off-white to light yellow crystalline powder or a colorless to pale yellow liquid, a characteristic dependent on its purity and physical state.[1][3] Its hygroscopic nature necessitates careful handling and storage in a cool, dry, and well-ventilated area, preferably under an inert atmosphere, to prevent moisture absorption that can impede reactivity in sensitive applications like the Hantzsch synthesis.[4][5]

Physical and Chemical Data



The key physical and chemical properties of **methyl 3-aminocrotonate** are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 14205-39-1 | [6][7] |
| Molecular Formula | C ₅ H ₉ NO ₂ | [6][7] |
| Molecular Weight | 115.13 g/mol | [6][7] |
| Appearance | Off-white crystalline powder / Pale yellow liquid | [1][3][8] |
| Melting Point | 81 - 83 °C | [8] |
| Boiling Point | ~112 °C @ 42 mmHg | [9] |
| Flash Point | 91 °C | [6] |
| Density | 1.031 g/cm ³ | [9] |
| Solubility | Soluble in chloroform, acetone, ethanol; moderately soluble in water. | [1][2][8] |
| IUPAC Name | methyl (2Z)-3-aminobut-2- enoate | [6] |
| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [2][6] |

Spectroscopic Data

The structural identity of **methyl 3-aminocrotonate** is confirmed through various spectroscopic techniques. The key spectral data are presented below.



| Spectroscopy | Data and Interpretation | Reference(s) |
|---------------------|---|----------------------|
| ¹ H NMR | (CDCl ₃ , 400 MHz) δ (ppm): 7.9 (br s, 2H, -NH ₂), 4.52 (s, 1H, =CH-), 3.64 (s, 3H, -OCH ₃), 1.90 (s, 3H, -CH ₃). | [3] |
| ¹³ C NMR | (CDCl ₃) δ (ppm): 170.9 (C=O), 161.5 (C-NH ₂), 82.5 (=CH-), 50.0 (-OCH ₃), 19.5 (-CH ₃). | Inferred from[3][10] |
| Mass Spec (EI) | Molecular Ion [M]+: m/z 115 (40.1%). Key Fragments: 84 (100%), 83 (27.5%), 42 (37.3%). | [11] |
| Infrared (IR) | Key Peaks (cm ⁻¹): 3430-3300 (N-H stretch), 1660 (C=O stretch, conjugated), 1610 (C=C stretch), 1560 (N-H bend). | Inferred from[6][12] |

Synthesis of Methyl 3-Aminocrotonate

The most prevalent and industrially scalable method for synthesizing **methyl 3-aminocrotonate** is the ammonolysis of methyl acetoacetate.[8][13] This reaction can be performed under various conditions, with modern protocols favoring aqueous media to enhance purity and environmental safety.[8][14]



Ammonia (NH₃)

Water (H₂O)

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Caption: General synthesis of **Methyl 3-Aminocrotonate**.

Experimental Protocol: Synthesis from Methyl Acetoacetate

This protocol is adapted from procedures describing the reaction of methyl acetoacetate with aqueous ammonia.[14][15][16]

Materials:

- Methyl acetoacetate
- Aqueous ammonia (25-30% solution)
- Methanol (for low-temperature variant)
- Ice-water bath
- Reaction vessel with stirring capability

Procedure (Aqueous Medium):



- To a reaction vessel, add methyl acetoacetate (1.0 mol).
- While stirring, add aqueous ammonia (1.5 to 4.0 mol equivalents) to the methyl acetoacetate. The addition can be done portion-wise or via a dropping funnel.
- Maintain the reaction temperature between 35 °C and 70 °C. The reaction is exothermic.
- Continue stirring for approximately 2 hours. The product will begin to crystallize and precipitate from the reaction mixture.
- After the reaction period, cool the mixture in an ice-water bath to maximize precipitation.
- Collect the crystalline product by filtration.
- Wash the collected solid with cold water and dry under vacuum.
- Expected Yield: High purity product with yields often exceeding 80-90%.[8][16]

Procedure (Low-Temperature Methanol Variant):

- Charge a reactor with methyl acetoacetate (25 kg) and methanol (20 kg).[15]
- Cool the mixture to 0-10 °C using an ice-water bath with continuous stirring.[15]
- Slowly introduce ammonia gas into the solution until white crystals precipitate.[15]
- Allow the reaction mixture to stand overnight under refrigeration.[15]
- Collect the crystals by centrifugation. The product can be further purified by recrystallization from methanol.[15]
- Dry the final product in a hot air oven at 50-60 °C.[15]
- Expected Yield: 75.0-85.0% molar yield.[15]

Applications in Heterocyclic Synthesis

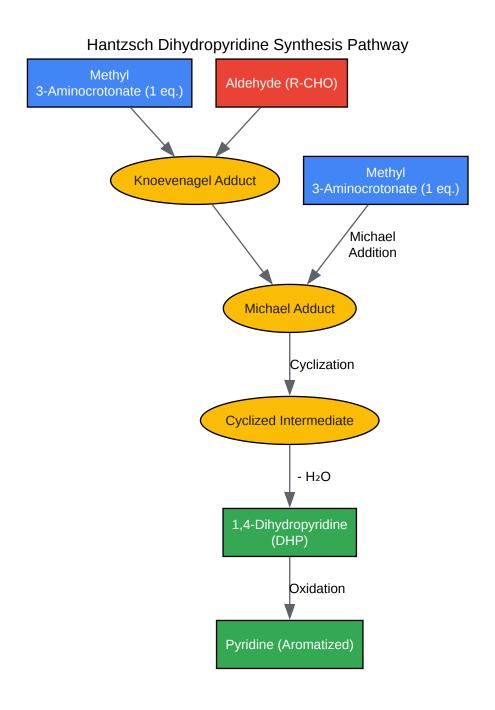
Methyl 3-aminocrotonate is a cornerstone for constructing nitrogen-containing heterocycles. Its ambident nucleophilic character (at N and C α) and electrophilic C β position allow for diverse



cyclization strategies.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines (DHPs), many of which are potent calcium channel blockers like Nifedipine and Amlodipine.[9] In a common variant, two equivalents of **methyl 3-aminocrotonate** react with an aldehyde.[1]





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Caption: Key steps in the Hantzsch Dihydropyridine synthesis.

This protocol is adapted from the synthesis of 4-aryl-1,4-dihydropyridines.[1][10]

Materials:

- Substituted benzaldehyde (e.g., m-methoxybenzaldehyde) (0.2 mol)
- Methyl 3-aminocrotonate (0.4 mol, 46.05 g)
- Isopropyl alcohol (i-PrOH) (50 mL)
- Reflux apparatus

Procedure:

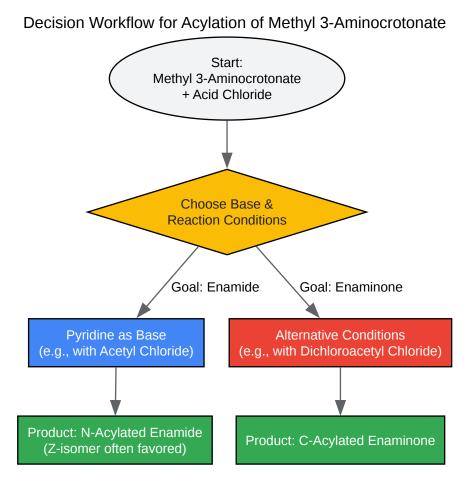
- Dissolve the substituted benzaldehyde (0.2 mol) in isopropyl alcohol (50 mL) in a roundbottom flask.
- Add **methyl 3-aminocrotonate** (0.4 mol) to the solution at once.[1]
- Heat the reaction mixture to reflux and maintain for the required time (e.g., 20 hours for m-methoxybenzaldehyde).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The crystalline product will precipitate. Collect the crystals by filtration.
- Wash the product with cold isopropyl alcohol (3 x 20 mL).[1]
- Dry the purified product in a vacuum oven to a constant weight.
- Expected Yield: 28.8% for 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine.[1]



Acylation Reactions: N- vs. C-Acylation

Acylation of **methyl 3-aminocrotonate** can occur at either the nitrogen atom (N-acylation) to form enamides or the α -carbon (C-acylation) to form enaminones. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and the nature of the acylating agent.[11][17]

- N-Acylation: Generally favored with aliphatic acid chlorides in the presence of pyridine. This pathway leads to stable enamides, which are valuable synthetic intermediates.[11]
- C-Acylation: Can be favored with more reactive acylating agents or different bases. For instance, dichloroacetyl chloride exclusively yields the C-acylated product.[11]



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Caption: Regioselectivity in the acylation of M3A.



This procedure describes a straightforward method to achieve N-acylation.[11]

Materials:

- Methyl 3-aminocrotonate (1.0 eq)
- Acetic anhydride (excess)
- Reflux apparatus

Procedure:

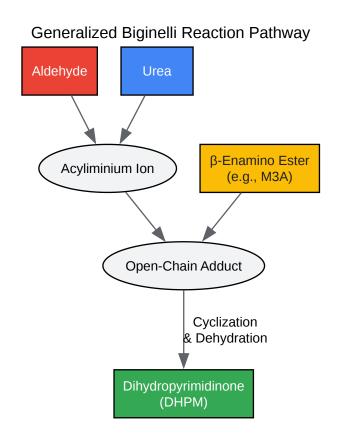
- Place **methyl 3-aminocrotonate** in a round-bottom flask.
- · Add an excess of acetic anhydride.
- Heat the mixture to reflux and maintain for a period sufficient for complete conversion (monitor by TLC).
- After the reaction is complete, cool the mixture.
- Carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting enamide by column chromatography or recrystallization.
- Expected Yield: Excellent yields are typically reported for this transformation.[11]

Other Heterocyclic Syntheses

The reactivity profile of **methyl 3-aminocrotonate** makes it a potential substrate for other classical heterocyclic syntheses.



- Paal-Knorr Pyrrole Synthesis: While the classic Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine, enamines like M3A can serve as precursors to the required functionalities or participate in related cyclizations to form substituted pyrroles.
 [18][19] The enamine can react with an α-haloketone, which upon cyclization and elimination, would yield a pyrrole derivative.
- Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[20]
 [21] As a β-enamino ester, methyl 3-aminocrotonate can be used in place of the β-ketoester and ammonia source, streamlining the synthesis of DHPMs, which are known for a wide range of biological activities.[22][23]



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Caption: Mechanism of the Biginelli reaction for DHPM synthesis.

Conclusion



Methyl 3-aminocrotonate is a powerful and versatile building block with a central role in the synthesis of pharmaceutically relevant heterocyclic scaffolds. Its straightforward preparation and well-defined reactivity in key transformations like the Hantzsch synthesis make it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its properties, handling requirements, and reaction selectivities, as detailed in this guide, is crucial for leveraging its full synthetic potential in drug discovery and development.

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